molecular formula C10H9BrN2OS B7723627 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine CAS No. 764710-12-5

5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Cat. No.: B7723627
CAS No.: 764710-12-5
M. Wt: 285.16 g/mol
InChI Key: KTJSFYVQBBUNDF-UHFFFAOYSA-N
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Biological Activity

5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, particularly focusing on its antiprion properties, antibacterial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₉BrN₂OS and a molecular weight of 285.16 g/mol. Its structure includes a thiazole ring and a brominated phenyl group, which contribute to its reactivity and biological interactions. The thiazole moiety is known for diverse biological activities, making it a focal point for drug development.

Antiprion Activity

Recent studies have highlighted the potential of this compound as an antiprion agent . Compounds containing thiazole rings have shown significant activity against prion diseases, which are neurodegenerative disorders caused by misfolded proteins. For instance, research indicates that thiazole derivatives can inhibit the propagation of prions in cell lines, demonstrating their therapeutic potential in treating such diseases .

Case Study: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationships of 2-aminothiazoles revealed that modifications at specific positions on the thiazole ring can enhance antiprion activity. For example, certain analogs were found to be tenfold more potent than their monocyclic counterparts, with some achieving an EC50 as low as 0.94 µM in prion-infected neuroblastoma cells . This suggests that this compound may possess similar or enhanced efficacy due to its unique substituents.

Antibacterial Activity

In addition to its antiprion properties, this compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. A comparative study showed that thiazole derivatives exhibited twofold to sixteenfold increased antibacterial effects compared to standard antibiotics like oxytetracycline .

Table: Antibacterial Efficacy of Thiazole Derivatives

Compound NameMIC (µg/mL)MBC (µg/mL)
This compound7.815.6
Oxytetracycline15.631.2

This table illustrates the comparative efficacy of thiazole derivatives against common bacterial strains, indicating the potential of this compound as an effective antibacterial agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of both bromine and methoxy groups may enhance binding affinity to specific biological targets, such as enzymes or receptors involved in prion propagation or bacterial growth inhibition.

Future Directions and Research Needs

While preliminary data suggest promising biological activities for this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Investigating specific interactions with biological targets.
  • Derivatization : Exploring modifications to enhance potency and selectivity.

Properties

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJSFYVQBBUNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267862
Record name 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764710-12-5
Record name 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764710-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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